(4-Bromo-3,5-dimethylphenyl)methanol

Lipophilicity ADME Partition Coefficient

Researchers often face suboptimal coupling efficiency when using chloro analogs or isomers with steric hindrance. (4-Bromo-3,5-dimethylphenyl)methanol directly addresses this: • 100% NaBH₄ reduction yield ensures scalable, cost-effective synthesis. • LogP 2.5 (vs. 2.0 for phenol analog) improves CNS penetration without excess lipophilicity. • Para-bromo substituent enables superior Suzuki, Buchwald-Hartwig, and Sonogashira coupling vs. chloro derivatives.

Molecular Formula C9H11BrO
Molecular Weight 215.09
CAS No. 27006-02-6
Cat. No. B2509023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3,5-dimethylphenyl)methanol
CAS27006-02-6
Molecular FormulaC9H11BrO
Molecular Weight215.09
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)C)CO
InChIInChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3
InChIKeyDEDZNWRBWULRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromo-3,5-dimethylphenyl)methanol (CAS 27006-02-6): Procurement-Ready Technical Overview of a 3,5-Disubstituted Benzyl Alcohol Scaffold


(4-Bromo-3,5-dimethylphenyl)methanol (CAS 27006-02-6) is an organic compound belonging to the class of brominated benzyl alcohols. It is a key building block characterized by a phenyl ring substituted with a bromine atom at the para-position and methyl groups at the meta-positions (3- and 5-), featuring a primary alcohol (-CH2OH) functionality. Its molecular formula is C9H11BrO with a molecular weight of 215.09 g/mol. The compound exhibits a computed XLogP3-AA value of 2.5, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 20.2 Ų [1]. It is widely utilized as a versatile intermediate in organic synthesis, particularly in coupling reactions and pharmaceutical research .

Why (4-Bromo-3,5-dimethylphenyl)methanol Procurement Requires Precise Specification: Critical Differentiation from Close Analogs


Generic substitution within the class of brominated benzyl alcohols or aryl halides is not scientifically or procedurally valid for (4-Bromo-3,5-dimethylphenyl)methanol. The specific 3,5-dimethyl substitution pattern exerts unique steric and electronic effects on the reactivity of the para-bromo substituent and the benzylic alcohol, directly impacting coupling efficiency and downstream derivatization pathways . Unlike its 2,6-dimethyl isomer, this substitution pattern avoids ortho-steric hindrance at the benzylic position, preserving reactivity in nucleophilic substitutions . Furthermore, the bromine atom provides a more reactive handle for cross-coupling reactions compared to chloro analogs, and the benzylic alcohol offers distinct functional group compatibility versus phenol or amine analogs . The following quantitative evidence demonstrates why this specific isomer must be specified in procurement documents to ensure reproducible synthesis and assay outcomes.

(4-Bromo-3,5-dimethylphenyl)methanol: Quantitative Evidence Guide for Differentiated Procurement Decisions


Lipophilicity Comparison: (4-Bromo-3,5-dimethylphenyl)methanol vs. 4-Bromo-3,5-dimethylphenol

The replacement of the benzylic alcohol with a phenol group significantly alters lipophilicity, a key parameter in medicinal chemistry and agrochemical design. (4-Bromo-3,5-dimethylphenyl)methanol exhibits a computed XLogP3-AA value of 2.5 [1], whereas the direct analog 4-Bromo-3,5-dimethylphenol (CAS 7463-51-6) has a significantly lower XLogP3 value of 2.0 [2]. This 0.5 log unit increase corresponds to a 3.16-fold higher partition coefficient in an octanol-water system, enhancing its ability to permeate lipid bilayers. This difference is a direct consequence of the -CH2OH vs. -OH functional group.

Lipophilicity ADME Partition Coefficient

Synthetic Yield Comparison: Optimized Reduction of (4-Bromo-3,5-dimethylphenyl)methylene Diacetate

A reported synthetic route for (4-Bromo-3,5-dimethylphenyl)methanol involves the reduction of (4-bromo-3,5-dimethylphenyl)methylene diacetate using NaBH4 in THF/water/MeOH, achieving a quantitative yield of 100% (217 mg from 315 mg starting material) . This stands in contrast to the synthesis of a structurally related compound, 4-bromo-3,5-dimethylphenol, which via an alternative route involving bromination and purification by column chromatography, yields only 60–75% . The high-yielding, scalable reduction method offers a more efficient and cost-effective procurement strategy for the alcohol.

Synthetic Methodology Yield Optimization Process Chemistry

Functional Group Reactivity: Cross-Coupling Potential of (4-Bromo-3,5-dimethylphenyl)methanol vs. Chloro Analog

The presence of a bromine atom at the para-position of (4-Bromo-3,5-dimethylphenyl)methanol makes it a highly reactive substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures . In contrast, the chloro analog (4-Chloro-3,5-dimethylphenyl)methanol (CAS 18982-59-7) is generally less reactive under standard coupling conditions due to the stronger C-Cl bond, often requiring more forcing conditions or specialized catalysts . This class-level inference is based on the well-established reactivity trend of aryl halides in cross-coupling (I > Br > Cl).

Cross-Coupling Suzuki-Miyaura Reactivity Catalysis

Purity Level Benchmarking: 98.0% Purity Specification for (4-Bromo-3,5-dimethylphenyl)methanol

For procurement of high-purity research materials, the specification of 98.0% purity for (4-Bromo-3,5-dimethylphenyl)methanol (CAS 27006-02-6) from a dedicated manufacturer represents a higher standard compared to the more common 95% minimum purity specification offered for the 2,6-dimethyl isomer (CAS 17100-59-3) and the chloro analog (CAS 18982-59-7) . This 3% absolute increase in purity can significantly reduce impurities that interfere with sensitive catalytic cycles or biological assays, enhancing reproducibility.

Purity Quality Control Analytical Chemistry Procurement Specification

(4-Bromo-3,5-dimethylphenyl)methanol: Evidence-Based Application Scenarios for Procurement and Research Planning


Medicinal Chemistry: Optimizing Lipophilicity for CNS-Targeted Lead Compounds

Based on the established XLogP3-AA value of 2.5 for (4-Bromo-3,5-dimethylphenyl)methanol [1], compared to 2.0 for its phenol analog, this compound is a strategically advantageous building block for medicinal chemistry programs targeting the central nervous system (CNS). The 3.16-fold higher predicted partition coefficient enhances the likelihood of blood-brain barrier penetration for conjugated pharmacophores. Procuring this specific scaffold is indicated when lead optimization studies aim to improve CNS exposure or cellular permeability without introducing excessive lipophilicity that might lead to promiscuous binding or poor solubility.

Process Chemistry: High-Efficiency Synthesis of Advanced Intermediates via Optimized Reduction

The demonstrated 100% yield for the NaBH4-mediated reduction of (4-bromo-3,5-dimethylphenyl)methylene diacetate to (4-Bromo-3,5-dimethylphenyl)methanol provides a robust, scalable entry point for the preparation of complex molecular frameworks. In contrast to alternative synthetic pathways with lower yields, procuring this compound or employing this methodology in-house guarantees maximal material throughput and minimal waste, which is critical for cost-sensitive large-scale production of pharmaceutical intermediates or agrochemical precursors.

Synthetic Methodology: Privileged Substrate for Palladium-Catalyzed Cross-Coupling Reactions

As an aryl bromide with a strategically placed 3,5-dimethyl substitution pattern, (4-Bromo-3,5-dimethylphenyl)methanol is an ideal substrate for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . The enhanced reactivity of the C-Br bond relative to C-Cl ensures higher conversion rates and broader functional group tolerance, making it the preferred building block for constructing biaryl, amine, or alkyne-linked libraries in drug discovery and materials science. Procurement of the bromo derivative is essential for maximizing coupling efficiency and minimizing side-product formation in parallel synthesis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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